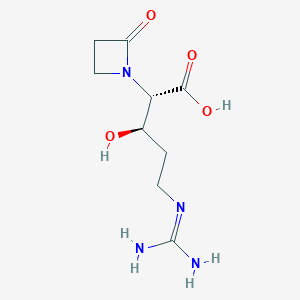
Amidinoproclavaminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidinoproclavaminic acid is a member of guanidines, a L-arginine derivative, a beta-lactam, a monocarboxylic acid and a secondary alcohol. It derives from a proclavaminic acid. It is a tautomer of an amidinoproclavaminic acid zwitterion.
Applications De Recherche Scientifique
1. Biosynthesis in Clavulanic Acid Production
Amidinoproclavaminic acid plays a critical role in the biosynthesis of clavulanic acid, a clinically significant beta-lactamase inhibitor. This process involves the hydrolysis of a guanidino group to yield proclavaminic acid and urea, a step catalyzed by proclavaminic acid amidino hydrolase (PAH). The PAH enzyme, showing homology with arginases, is integral in selecting specific intermediates in the clavam biosynthesis pathway and demonstrates the evolutionary adaptability of hydrolytic enzymes in antibiotic production (Elkins et al., 2002).
2. Therapeutic Potential in Liver and Skin Cell Activity
N-phenylpropenoyl-L-amino acid amides, structurally related to amidinoproclavaminic acid, have shown significant stimulation of mitochondrial activity and proliferation rates in human liver cells. These compounds also exhibit potential in enhancing the proliferation of human keratinocytes, indicating a possible therapeutic application in skin health and disease management (Hensel et al., 2007).
3. Drug Delivery Applications
Research on L-type amino acid transporter 1 utilizing prodrugs of ferulic acid, which are structurally akin to amidinoproclavaminic acid, reveals insights into drug delivery systems. These studies demonstrate the efficacy of amide-based prodrugs in crossing the blood-brain barrier and highlight the potential of similar compounds in enhancing drug delivery to specific sites, such as the brain (Puris et al., 2019).
4. Antioxidant Properties
Compounds structurally related to amidinoproclavaminic acid, like carminic acid, have been studied for their antioxidant effects. These studies are significant in understanding the potential of amidinoproclavaminic acid derivatives in protecting cells from oxidative damage, which is crucial in numerous health conditions (Li et al., 2009).
5. Antibacterial Applications
Amidoxime derivatives, which share a functional group with amidinoproclavaminic acid, exhibit antibacterial properties. This research indicates the potential of amidinoproclavaminic acid derivatives in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Samsonowicz-Górski et al., 2021).
6. Anticancer Research
The exploration of amino acid promoieties in drug compounds similar to amidinoproclavaminic acid has opened new avenues in anticancer research. This includes the design of prodrugs that can modify the pharmacokinetics of active agents, leading to enhanced efficacy in cancer therapy (Gynther et al., 2016).
Propriétés
Nom du produit |
Amidinoproclavaminic acid |
|---|---|
Formule moléculaire |
C9H16N4O4 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(2S,3R)-5-(diaminomethylideneamino)-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H16N4O4/c10-9(11)12-3-1-5(14)7(8(16)17)13-4-2-6(13)15/h5,7,14H,1-4H2,(H,16,17)(H4,10,11,12)/t5-,7+/m1/s1 |
Clé InChI |
MPNWPLYZGCKKFY-VDTYLAMSSA-N |
SMILES isomérique |
C1CN(C1=O)[C@@H]([C@@H](CCN=C(N)N)O)C(=O)O |
SMILES |
C1CN(C1=O)C(C(CCN=C(N)N)O)C(=O)O |
SMILES canonique |
C1CN(C1=O)C(C(CCN=C(N)N)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




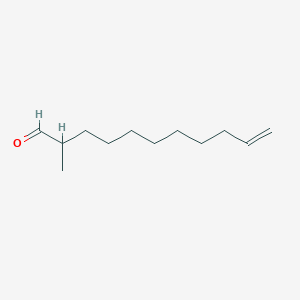
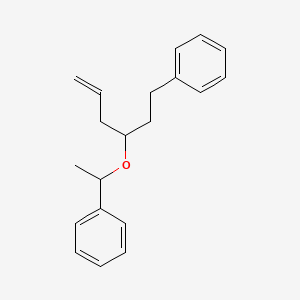



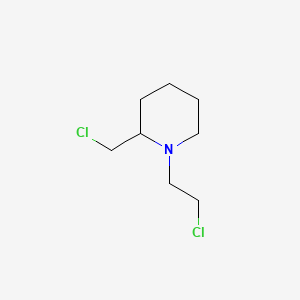
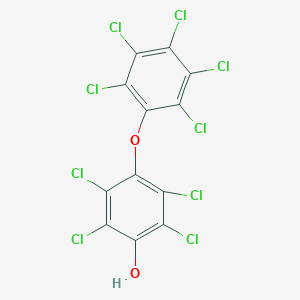


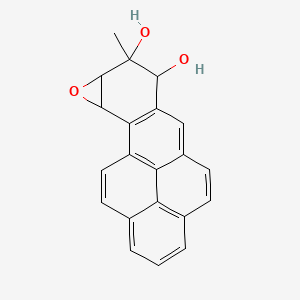

![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)